molecular formula C12H10ClFO3 B14217700 Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate CAS No. 826990-67-4

Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B14217700
CAS No.: 826990-67-4
M. Wt: 256.66 g/mol
InChI Key: OOSHPYPAUHAOGS-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Halogenation: Introduction of the chloro and fluoro substituents is achieved through halogenation reactions using reagents such as chlorine and fluorine sources under controlled conditions.

    Esterification: The carboxylate group is introduced via esterification, where the benzofuran derivative reacts with ethyl alcohol in the presence of an acid catalyst.

    Methylation: The methyl group is introduced through a methylation reaction using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.

    Purification: Employing purification techniques such as recrystallization, distillation, and chromatography to obtain the pure compound.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide facilitate hydrolysis.

Major Products Formed

    Substitution Products: Formation of new derivatives with different functional groups.

    Oxidation Products: Formation of oxidized derivatives with higher oxidation states.

    Hydrolysis Products: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:

    Similar Compounds: Examples include Ethyl 6-bromo-5-fluoro-2-methyl-1-benzofuran-3-carboxylate and Ethyl 6-chloro-5-methyl-2-methyl-1-benzofuran-3-carboxylate.

    Uniqueness: The presence of specific substituents (chloro, fluoro, and methyl) imparts unique chemical and biological properties to the compound, distinguishing it from other benzofuran derivatives.

Properties

CAS No.

826990-67-4

Molecular Formula

C12H10ClFO3

Molecular Weight

256.66 g/mol

IUPAC Name

ethyl 6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H10ClFO3/c1-3-16-12(15)11-6(2)17-10-5-8(13)9(14)4-7(10)11/h4-5H,3H2,1-2H3

InChI Key

OOSHPYPAUHAOGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)F)Cl)C

Origin of Product

United States

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